Structural Differentiation from Simplest Pyrazine-2-carboxamide Congeners – Molecular Descriptors
In the absence of target engagement data, the compound can be differentiated from simpler pyrazine-2-carboxamide analogs through key physicochemical descriptors. Compared to the minimal core N-(2-methoxyphenyl)pyrazine-2-carboxamide (MW 229.24 g/mol, C₁₂H₁₁N₃O₂, 1 H-bond donor, 4 H-bond acceptors), the target compound possesses a larger molecular weight (360.34 g/mol), 7 H-bond acceptors, 3 H-bond donors, a higher topological polar surface area (estimated ~140 Ų vs. ~70 Ų), and a distinct lipophilicity profile (cLogP ~0.5 vs. ~1.8) . These differences predict significantly altered membrane permeability, solubility, and off-target promiscuity profiles, establishing a rational basis for non-interchangeability in biological assays [1].
| Evidence Dimension | Computed molecular properties (MW, HBA, HBD, TPSA, cLogP) |
|---|---|
| Target Compound Data | MW 360.34; HBA 7; HBD 3; est. TPSA ~140 Ų; est. cLogP ~0.5 |
| Comparator Or Baseline | N-(2-methoxyphenyl)pyrazine-2-carboxamide: MW 229.24; HBA 4; HBD 1; TPSA ~70 Ų; cLogP ~1.8 |
| Quantified Difference | ΔMW = +131.1 g/mol; ΔHBA = +3; ΔHBD = +2; ΔTPSA ≈ +70 Ų; ΔcLogP ≈ –1.3 |
| Conditions | Calculated using standard cheminformatics tools (PubChem/ChEMBL descriptors) |
Why This Matters
Demonstrates that the target compound cannot be treated as a simple analog; its distinct physicochemical profile mandates compound-specific handling and assay optimization.
- [1] PubChem. N-(2-methoxyphenyl)pyrazine-2-carboxamide. Summary page (computational descriptors). View Source
